1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid
CAS No.:
Cat. No.: VC15955212
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15NO2 |
|---|---|
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | 1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-carboxylic acid |
| Standard InChI | InChI=1S/C13H15NO2/c15-13(16)11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14/h7-8H,1-6H2,(H,15,16) |
| Standard InChI Key | DIZIGJGAONLUKP-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=CC(=CC3=C2N(C1)CCC3)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Properties
The IUPAC name 1-azatricyclo[7.3.1.0⁵,¹³]trideca-2,4,6,8(13),9,11-hexaene-9-carboxylic acid reflects its complex tricyclic architecture, which combines a pyridine ring fused with a partially hydrogenated quinoline system. Key identifiers include:
The compound’s planar julolidine core enables π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents and facilitates salt formation.
Synthesis and Preparation Strategies
Synthetic Routes for Julolidine Derivatives
While no explicit protocols for synthesizing 1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid are documented, its preparation may involve:
-
Cyclocondensation Reactions: Quinoline derivatives are often synthesized via Skraup or Doebner-Miller reactions, using aniline derivatives and glycerol under acidic conditions.
-
Hydrogenation: Partial hydrogenation of pyrido[3,2,1-ij]quinoline precursors could yield the hexahydro structure .
-
Carboxylic Acid Functionalization: Late-stage oxidation of a methyl group or carbonylation of a halogenated intermediate may introduce the carboxylic acid moiety.
Challenges in Purification
The compound’s low volatility and polar functional groups necessitate purification via recrystallization (e.g., using ethanol/water mixtures) or chromatographic methods (silica gel, eluting with ethyl acetate/hexane) .
Biological and Pharmacological Activities
Antimicrobial Properties
Quinoline-carboxylic acid derivatives demonstrate potent activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium . For example, structurally similar compounds in patent WO2013033228A1 exhibit minimum inhibitory concentrations (MICs) of ≤1 µg/mL against methicillin-resistant S. aureus (MRSA) . The mechanism likely involves inhibition of DNA gyrase or topoisomerase IV .
Neuroprotective Applications
Quinolones with carboxylic acid substituents show promise in Alzheimer’s disease models by inhibiting β-amyloid aggregation and acetylcholinesterase. The julolidine core’s lipophilicity may enhance blood-brain barrier permeability, a key advantage for CNS-targeted therapies.
| Supplier | Packaging | Price (USD) | Purity |
|---|---|---|---|
| Crysdot | 1 g | $579 | 97% |
| Alichem | 1 g | $585 | 97% |
| VulcanChem | Custom | Inquiry-based | ≥95% |
Future Research Directions
Drug Discovery Opportunities
-
Antibacterial Agents: Optimizing substituents on the julolidine scaffold could improve potency against multidrug-resistant pathogens .
-
Anticancer Therapeutics: Quinoline-carboxylic acids exhibit topoisomerase inhibition, a validated oncology target.
-
Photodynamic Therapy: The compound’s UV absorption profile suggests potential as a photosensitizer in cancer treatment.
Synthetic Chemistry Advancements
Developing catalytic asymmetric hydrogenation methods could yield enantiopure forms, enabling stereoselective activity studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume